molecular formula C11H18N2O3 B14434882 Retronecine 9-(N-ethylcarbamate) CAS No. 78472-04-5

Retronecine 9-(N-ethylcarbamate)

Cat. No.: B14434882
CAS No.: 78472-04-5
M. Wt: 226.27 g/mol
InChI Key: YQDTUYLCYVRLPO-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retronecine 9-(N-ethylcarbamate) is a derivative of retronecine, a pyrrolizidine alkaloid found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Pyrrolizidine alkaloids are known for their toxic properties and are often studied for their effects on human and animal health.

Preparation Methods

Retronecine 9-(N-ethylcarbamate) can be synthesized through a series of chemical reactions starting from retronecine. One common method involves the reaction of retronecine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the N-ethylcarbamate derivative . The reaction typically takes place under mild conditions and yields the desired product in good purity.

Chemical Reactions Analysis

Retronecine 9-(N-ethylcarbamate) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxide derivatives, reduced forms, and substituted derivatives.

Mechanism of Action

The mechanism of action of retronecine 9-(N-ethylcarbamate) involves its metabolism in the liver, where it is converted to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity . The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily related to oxidative stress and cellular apoptosis.

Comparison with Similar Compounds

Retronecine 9-(N-ethylcarbamate) is similar to other pyrrolizidine alkaloids, such as heliotridine and monocrotaline . it is unique in its specific N-ethylcarbamate modification, which alters its chemical reactivity and biological activity. Similar compounds include:

Retronecine 9-(N-ethylcarbamate) stands out due to its specific structural modification, which provides unique insights into the reactivity and toxicity of pyrrolizidine alkaloids.

Properties

CAS No.

78472-04-5

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate

InChI

InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10-/m1/s1

InChI Key

YQDTUYLCYVRLPO-NXEZZACHSA-N

Isomeric SMILES

CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O

Canonical SMILES

CCNC(=O)OCC1=CCN2C1C(CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.